2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
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Description
2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClFNO2S and its molecular weight is 339.81. The purity is usually 95%.
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Scientific Research Applications
COX-2 Inhibition for Therapeutic Purposes
One significant area of research involving compounds related to 2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is the development of selective cyclooxygenase-2 (COX-2) inhibitors. A study by Hashimoto et al. (2002) synthesized and evaluated a series of benzenesulfonamide derivatives for their COX-2 and COX-1 inhibitory activities. The introduction of a fluorine atom, similar to the one in the compound of interest, was found to enhance COX-2 potency and selectivity. This research led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Enzyme Inhibition for Therapeutic Applications
Another research focus is on the synthesis and evaluation of sulfonamide derivatives for their enzyme inhibitory effects, which have therapeutic implications. Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, evaluated their inhibitory effects on human carbonic anhydrase I and II, and found potent inhibition by these derivatives. This study highlights the therapeutic potential of sulfonamide derivatives in treating conditions associated with dysregulated enzyme activity (Gul et al., 2016).
Antitumor Activity
Sulfonamide derivatives have also been investigated for their antitumor properties. Sławiński and Brzozowski (2006) synthesized a series of novel sulfonamide derivatives and evaluated their in vitro antitumor activity. One compound, in particular, demonstrated remarkable activity and selectivity toward non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, underscoring the potential of sulfonamide derivatives in cancer therapy (Sławiński & Brzozowski, 2006).
Herbicide Metabolism and Selectivity
In the agricultural sector, research has focused on understanding the metabolism and selectivity mechanisms of herbicides related to sulfonamide derivatives. Sweetser et al. (1982) studied the metabolism of chlorsulfuron in plants, finding that the selectivity of this herbicide for cereals is due to the crop plants' ability to metabolize it rapidly into an inactive product. This work provides insights into the development of selective herbicides that are safe for crops but effective against weeds (Sweetser et al., 1982).
Properties
IUPAC Name |
2-chloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c17-14-3-1-2-4-15(14)22(20,21)19-11-16(9-10-16)12-5-7-13(18)8-6-12/h1-8,19H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCIUSQCOUDOBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.